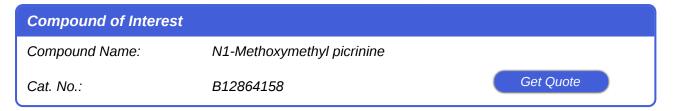


An In-depth Technical Guide to the Spectroscopic Data of N1-Methoxymethyl picrinine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for **N1-Methoxymethyl picrinine**, an indole alkaloid isolated from the leaves of Alstonia scholaris. Due to the limited availability of specific experimental data in the public domain, this document presents a combination of known factual information and generalized data templates. These templates are representative of the expected spectroscopic characteristics for a compound of this nature and serve as a reference for researchers.

Compound Information

Compound Name: N1-Methoxymethyl picrinine

Molecular Formula: C22H26N2O4[1]

Molecular Weight: 382.5 g/mol [1]

Class: Indole Alkaloid

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **N1**-



Methoxymethyl picrinine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following are predicted or typical chemical shifts for the class of picrinine alkaloids. Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
7.0 - 7.5	m	-	Aromatic Protons
5.0 - 5.5	q	~7.0	Olefinic Proton
4.5 - 5.0	S	-	N-CH ₂ -O Protons
3.5 - 4.0	S	-	OCH₃ (ester & ether)
1.5 - 3.0	m	-	Aliphatic Protons
1.0 - 1.5	d	~7.0	CH₃ Protons

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
170 - 175	С	C=O (Ester)
130 - 150	С	Aromatic/Olefinic C
110 - 130	СН	Aromatic/Olefinic CH
70 - 80	CH ₂	N-CH ₂ -O
50 - 60	СН₃	OCH₃
20 - 50	CH, CH₂	Aliphatic
10 - 20	СНз	СНз



Table 2: Mass Spectrometry (MS) Data

lon	m/z (Mass-to-Charge Ratio)	Description
[M+H]+	383.1914	Protonated Molecular Ion
[M+Na]+	405.1733	Sodium Adduct
[M]+	382.1836	Molecular Ion

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~2950 - 2850	Medium	C-H (aliphatic) stretching
~1730	Strong	C=O (ester) stretching
~1600, ~1470	Medium	C=C (aromatic) stretching
~1250	Strong	C-O (ester and ether) stretching
~1100	Strong	C-N stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **N1-Methoxymethyl picrinine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- Data Acquisition:



- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the possible addition of a small amount of formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used for the analysis of indole alkaloids.
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]+) and other adducts. The mass range is set to cover the expected molecular weight of the compound.

Infrared (IR) Spectroscopy

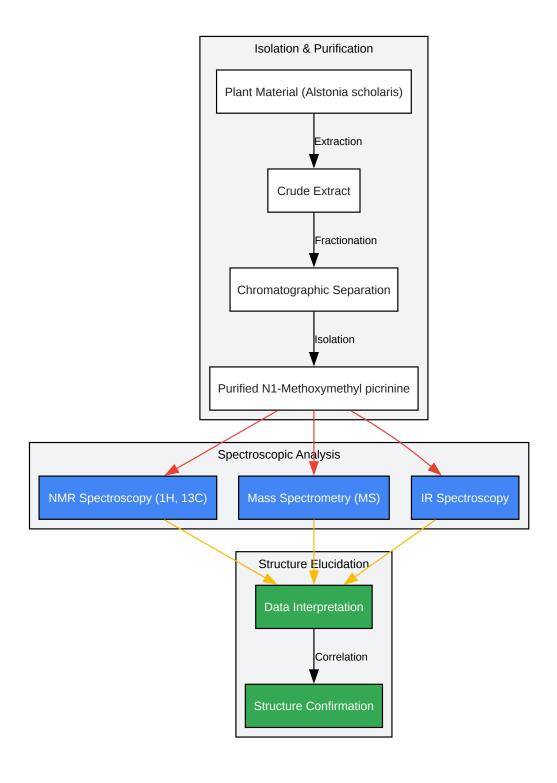
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
 (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
 Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on
 the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.



Visualizations Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **N1-Methoxymethyl picrinine**.





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Caption: Workflow from isolation to structure elucidation.



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References

- 1. realgenelabs.com [realgenelabs.com]
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